molecular formula C22H16N3O+ B11617426 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium CAS No. 789484-69-1

1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium

Cat. No.: B11617426
CAS No.: 789484-69-1
M. Wt: 338.4 g/mol
InChI Key: JUBAKYUQMLCVDH-UHFFFAOYSA-O
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Description

1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridinium group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications.

Scientific Research Applications

1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole moiety.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium is unique due to its combination of an indole and pyridinium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

789484-69-1

Molecular Formula

C22H16N3O+

Molecular Weight

338.4 g/mol

IUPAC Name

1-phenyl-3-pyridin-1-ium-1-yl-5H-pyrido[3,2-b]indol-2-one

InChI

InChI=1S/C22H15N3O/c26-22-20(24-13-7-2-8-14-24)15-19-21(17-11-5-6-12-18(17)23-19)25(22)16-9-3-1-4-10-16/h1-15H/p+1

InChI Key

JUBAKYUQMLCVDH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C2=O)[N+]4=CC=CC=C4)NC5=CC=CC=C53

Origin of Product

United States

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